An In-depth Technical Guide on the Spectroscopic Data of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
An In-depth Technical Guide on the Spectroscopic Data of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. Due to the absence of a complete, published dataset for this specific molecule in the available literature, this document presents predicted spectroscopic values based on the analysis of closely related analogues. It includes detailed, plausible experimental protocols for its synthesis and characterization, along with a logical workflow for its analysis. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of a benzene ring with an oxazine ring creates a scaffold that is amenable to various chemical modifications, allowing for the fine-tuning of its pharmacological profile. The incorporation of a furan moiety at the 2-position is of particular interest, as furan rings are present in numerous biologically active natural products and synthetic drugs.
This guide focuses on the spectroscopic characterization of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. A thorough understanding of its spectral properties (NMR, IR, and MS) is crucial for its unambiguous identification, purity assessment, and further investigation into its biological mechanisms of action.
Predicted Spectroscopic Data
While a dedicated publication with the complete spectroscopic data for 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one could not be located, the following tables summarize the predicted data based on known values for structurally similar compounds, such as 2-phenyl-4H-benzo[d][1]oxazin-4-one and other 2-substituted benzoxazinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.20 | dd | H-5 |
| ~7.95 | ddd | H-7 |
| ~7.80 | d | H-8 |
| ~7.70 | ddd | H-6 |
| ~8.00 | dd | Furan H-5' |
| ~7.50 | dd | Furan H-3' |
| ~6.80 | dd | Furan H-4' |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-4 (C=O) |
| ~155.0 | C-2 |
| ~148.0 | Furan C-5' |
| ~147.0 | C-8a |
| ~145.0 | Furan C-2' |
| ~137.0 | C-7 |
| ~129.0 | C-5 |
| ~128.0 | C-6 |
| ~120.0 | C-4a |
| ~118.0 | C-8 |
| ~115.0 | Furan C-3' |
| ~113.0 | Furan C-4' |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | C=O stretching (lactone) |
| ~1630 | Medium | C=N stretching |
| ~1600, 1580, 1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O-C stretching (asymmetric) |
| ~1080 | Medium | C-O-C stretching (symmetric) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₇NO₃ |
| Molecular Weight | 213.19 g/mol |
| Exact Mass (M) | 213.0426 u |
| Predicted [M+H]⁺ | 214.0504 u |
| Predicted Key Fragments | m/z 185 ([M-CO]⁺), 146, 120, 95 (furan-2-carbonyl cation), 92 |
Experimental Protocols
The following protocols are based on established methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
Synthesis of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is commonly achieved through the reaction of anthranilic acid with an appropriate acyl chloride.[2][3]
Materials:
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Anthranilic acid
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Furan-2-carbonyl chloride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ethanol for recrystallization
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.
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Cool the solution to 0 °C in an ice bath.
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Slowly add furan-2-carbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to yield 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one as a solid.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
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Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
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Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.
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Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the exact mass and fragmentation pattern.
Mandatory Visualizations
The following diagrams illustrate the synthesis and characterization workflow for 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one.
Caption: Synthetic workflow for 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one.
Caption: Analytical workflow for the characterization of the final product.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. The presented data, based on sound chemical principles and analysis of related compounds, serves as a valuable resource for researchers working on the synthesis and biological evaluation of novel benzoxazinone derivatives. The detailed experimental protocols offer a practical starting point for the laboratory preparation and characterization of this promising heterocyclic compound. Further experimental validation of the predicted spectroscopic data is encouraged to build upon the foundational information provided herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
